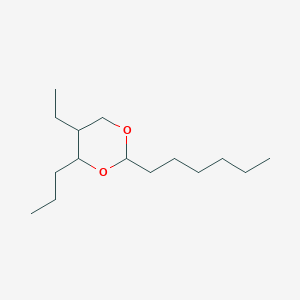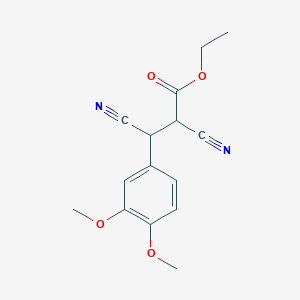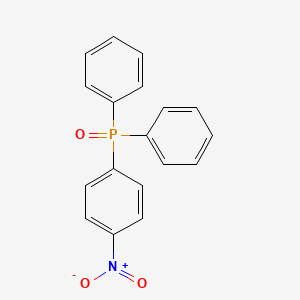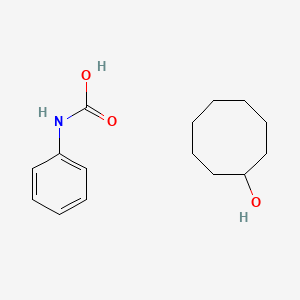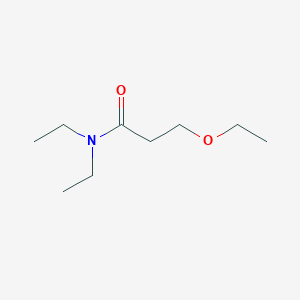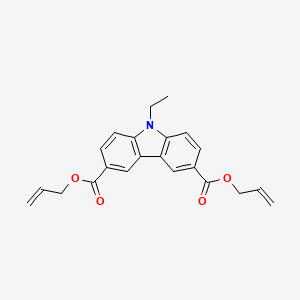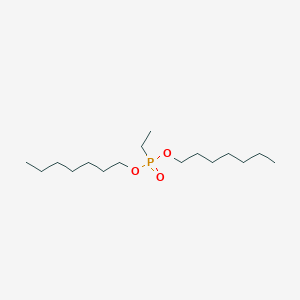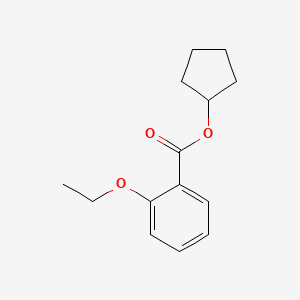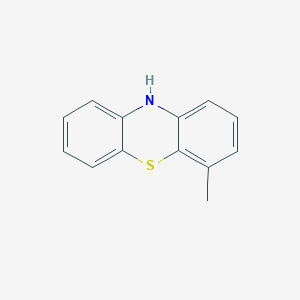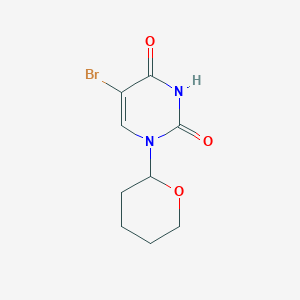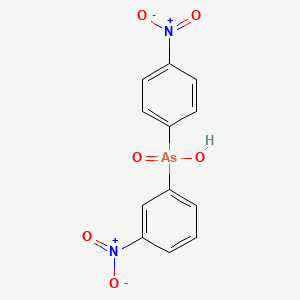
(3-Nitrophenyl)-(4-nitrophenyl)arsinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Nitrophenyl)-(4-nitrophenyl)arsinic acid is an organoarsenic compound characterized by the presence of nitro groups attached to phenyl rings and an arsenic atom
Méthodes De Préparation
The synthesis of (3-Nitrophenyl)-(4-nitrophenyl)arsinic acid typically involves the reaction of nitrophenyl derivatives with arsenic-containing reagents. One common method is the electrophilic aromatic substitution reaction, where aniline reacts with arsenic acid to form the desired compound . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the proper formation of the compound.
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often incorporate advanced purification techniques to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
(3-Nitrophenyl)-(4-nitrophenyl)arsinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly changing the compound’s characteristics.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(3-Nitrophenyl)-(4-nitrophenyl)arsinic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research explores its potential use in developing new drugs, particularly for targeting specific enzymes or pathways.
Industry: The compound’s unique properties make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3-Nitrophenyl)-(4-nitrophenyl)arsinic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, depending on its chemical structure and the nature of the target. For example, it may inhibit bacterial growth by interfering with essential enzymes .
Comparaison Avec Des Composés Similaires
(3-Nitrophenyl)-(4-nitrophenyl)arsinic acid can be compared with other organoarsenic compounds such as arsanilic acid and arsinothricin . While these compounds share some similarities, this compound is unique due to its specific nitro group arrangement and its resulting chemical properties. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective.
Similar compounds include:
Arsanilic acid: Known for its use in veterinary medicine and as a feed additive.
Arsinothricin: A novel organoarsenical antibiotic with broad-spectrum activity.
Propriétés
Numéro CAS |
6339-86-2 |
|---|---|
Formule moléculaire |
C12H9AsN2O6 |
Poids moléculaire |
352.13 g/mol |
Nom IUPAC |
(3-nitrophenyl)-(4-nitrophenyl)arsinic acid |
InChI |
InChI=1S/C12H9AsN2O6/c16-13(17,9-4-6-11(7-5-9)14(18)19)10-2-1-3-12(8-10)15(20)21/h1-8H,(H,16,17) |
Clé InChI |
UTZSSLXEEZYJCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


